molecular formula C20H16FN7OS B1191781 INCB054329

INCB054329

Cat. No.: B1191781
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

INCB054329 is a potent and selective BET protein inhibitor that targets BD1 and BD2 of BRD2, BRD3 and BRD4. In a panel of colon cancer cell lines, more than 50% are sensitive to this compound treatment with IC50 values below 500 nM in cell proliferation assays. This compound down-regulated c-Myc expression, and induced cell cycle arrest and apoptosis in sensitive colon cancer cell lines. Moreover, INCB54329 was efficacious in the RKO colon cancer xenograft model. This compound as a single agent or in combination with other targeted therapies is potential useful for the treatment of colon cancer.

Scientific Research Applications

1. Application in Myeloma Cells

INCB054329, a Bromodomain and Extraterminal Domain (BET) inhibitor, has shown potential in treating multiple myeloma. It diminishes the expression of crucial oncogenes like FGFR3 and NSD2/MMSET/WHSC1, particularly in t(4;14)-rearranged cell lines. Its suppressive effect on FGFR3 sensitizes certain myeloma cells to fibroblast growth factor receptor inhibitors. Moreover, this compound disrupts interleukin-6 Janus kinase–signal transducers and activators of transcription (JAK–STAT) signaling, leading to reduced IL6 receptor levels and diminished STAT3 signaling. This property suggests that combining this compound with JAK inhibitors could further inhibit myeloma cell growth and potentiate tumor growth inhibition in vivo, even in myeloma models not inherently sensitive to JAK inhibition alone (Stubbs et al., 2018).

2. Efficacy in Advanced Malignancies

This compound has been studied in first-in-human phase 1/2 trials for advanced malignancies. It demonstrated a shorter terminal elimination half-life and higher interpatient variability in oral clearance compared to another BET inhibitor, INCB057643. Treatment-related adverse events were similar to those observed with INCB057643. The results indicated that this compound exhibited a distinct pharmacokinetic and pharmacodynamic profile, which necessitates further research to optimize therapeutic strategies and patient selection (Falchook et al., 2019).

3. Inhibition of BET Proteins in Lymphoma Models

This compound has shown encouraging preclinical activity in various hematologic malignancies. It effectively inhibits the in vitro growth of B cell malignancies, including Hodgkin and non-Hodgkin lymphoma, by inducing cell cycle arrest and apoptosis. Moreover, this compound has demonstrated in vivo efficacy in models of diffuse large B-cell lymphoma (DLBCL) and synergizes with other agents like bendamustine and PI3Kδ inhibitors. These findings support the clinical investigation of this compound, both as monotherapy and in combination with other treatments, in B cell lymphoma, particularly high-risk double-hit lymphoma (Stubbs et al., 2016).

4. Combination Therapies in Colorectal Cancer Models

This compound has demonstrated efficacy as a single agent and in combination with targeted therapies in colorectal cancer models. It induced cell cycle arrest and apoptosis in sensitive colon cancer cell lines by down-regulating c-Myc expression. Combinations of this compound with MEK inhibitors have shown synergy in inhibiting c-Myc protein expression and the MEK/ERK signaling pathway. These findings suggest that this compound could be utilized as a single agent or in combination with other targeted therapies for treating colon cancer (Liu et al., 2015).

Properties

Molecular Formula

C20H16FN7OS

Appearance

Solid powder

synonyms

INCB054329;  INCB-054329;  INCB 054329.; none

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.